N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)11-12-23-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXLGTUQVHMRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Tetrahydroindazole Core
Tetrahydroindazoles are typically synthesized via hydrazine cyclization with cyclic ketones. For example, cyclohexanone reacts with methylhydrazine under acidic conditions to yield 1-methyl-4,5,6,7-tetrahydro-1H-indazole.
Procedure :
Functionalization at the 3-Position
Introducing a methylamine group at the indazole’s 3-position requires Vilsmeier-Haack formylation followed by reductive amination:
- Formylation : Treat 1-methyl-4,5,6,7-tetrahydro-1H-indazole with POCl₃ and DMF at 0°C to yield 3-formyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole.
- Reductive Amination : React the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to produce the primary amine (Yield: 50–60%).
Synthesis of 3-(Phenylthio)propanoic Acid
Thioetherification of Acrylic Acid
3-(Phenylthio)propanoic acid can be synthesized via Michael addition of thiophenol to acrylic acid:
- Acrylic acid (1.0 equiv) and thiophenol (1.1 equiv) are stirred in aqueous NaOH (10%) at 25°C for 6 hours.
- Acidification with HCl precipitates the product, which is recrystallized from ethanol (Yield: 85–90%).
Amide Bond Formation
Coupling the amine and carboxylic acid subunits is achieved via carbodiimide-mediated amidation :
- Activation : 3-(Phenylthio)propanoic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF for 1 hour at 0°C.
- Coupling : Add 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylamine (1.0 equiv) and stir at 25°C for 12 hours.
- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Yield: 70–80%).
Alternative Synthetic Routes and Optimization
Reductive Amination of Keto Intermediates
An alternative approach involves synthesizing a keto intermediate (e.g., 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one) followed by reductive amination with a thiol-containing amine. This method avoids separate synthesis of the propanamide side chain but requires precise control over stereochemistry.
Solid-Phase Synthesis
Immobilizing the indazole core on resin enables stepwise addition of the methylene linker and propanamide group, improving purity and scalability.
Analytical Data and Characterization
Critical spectroscopic data for the target compound and intermediates include:
Challenges and Industrial Considerations
- Regioselectivity in Indazole Synthesis : Competing formation of 2H-indazole isomers necessitates careful optimization of cyclization conditions.
- Thioether Stability : The phenylthio group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis.
- Scale-Up Limitations : Low yields in reductive amination (50–60%) may necessitate alternative routes for industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways such as PI3K/Akt and MAPK, which are critical for cancer cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study focused on indazole derivatives demonstrated that N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide exhibited potent anticancer activity against breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspases and increased expression of pro-apoptotic proteins.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research has shown that indazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible application in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.
Case Study 2: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory effects of similar indazole derivatives, macrophage cells treated with these compounds showed a significant decrease in nitric oxide production and downregulation of COX-2 expression.
Antimicrobial Activity
The antimicrobial properties of indazole derivatives have been investigated as well. Compounds within this class have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Mechanism of Action
The mechanism by which N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide exerts its effects depends on its molecular targets and pathways. The phenylthio group may interact with specific enzymes or receptors, leading to biological responses. The indazole core can play a role in binding to biological targets, influencing the compound's activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indazole Cores
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-(trifluoromethyl)benzamide ():
- Key Difference : Replaces the phenylthio-propanamide chain with a trifluoromethylbenzamide group.
- Impact : The electron-withdrawing trifluoromethyl group (-CF₃) increases polarity and may alter binding interactions in biological targets compared to the thioether (-S-Ph).
- Compound 166 (): A complex indazole derivative with a sulfonamido group and pyridine ring.
Table 1: Structural Comparison of Indazole Derivatives
Propanamide Derivatives with Heterocyclic Moieties
Compounds 7c–7f () feature propanamide chains linked to thiazole-oxadiazole systems:
- Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c). Molecular Weight: 375–389 g/mol.
Table 2: Physical Properties of Propanamide Derivatives
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | 341.47 | Indazole, phenylthio, propanamide |
| 7c () | 134–178 | 375 | Thiazole, oxadiazole, propanamide |
Triazole-Acetamide Derivatives ()
Compounds 6a–6c include triazole rings and acetamide groups:
- Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a).
- Molecular Weight : ~404 g/mol (e.g., 6b).
- Key Difference : Triazole rings confer metabolic stability and metal-binding capacity, while naphthyl groups enhance aromatic stacking interactions.
Spectral Comparison:
- IR Spectroscopy :
- NMR : Target compound’s indazole protons would resonate downfield (δ 7.0–8.5 ppm), distinct from triazole protons in 6b (δ 8.36 ppm) .
Biological Activity
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide is a compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N2OS |
| Molecular Weight | 288.41 g/mol |
| CAS Number | 1448135-84-9 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indazole moiety is known to exhibit:
- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : The thiophenyl group may interact with various receptors, leading to anti-inflammatory and potential anticancer effects .
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Anticancer Activity : Indazole derivatives have shown promise in inhibiting tumor growth in various cancer models. For instance, studies have demonstrated that they can induce apoptosis in cancer cells by modulating signaling pathways .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial and fungal infections .
Case Study 1: Anticancer Potential
In a study involving breast cancer cell lines, N-((1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl)-3-(phenylthio)propanamide was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of the compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated joints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
